molecular formula C5H11NO B8005153 (2S,3R)-2-methylpyrrolidin-3-ol

(2S,3R)-2-methylpyrrolidin-3-ol

Cat. No.: B8005153
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-CRCLSJGQSA-N
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Description

(2S,3R)-2-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methylpyrrolidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or starting materials that guide the formation of the desired enantiomer. For example, the enantioselective synthesis can be achieved through the use of chiral auxiliaries or catalysts in the key steps of the synthetic route .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the final product is crucial to ensure high enantiomeric purity, which is often achieved through techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methylpyrrolidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary alcohols .

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, docking studies have shown that it can bind to certain protein pockets, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-methylpyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2S,3R)-2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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